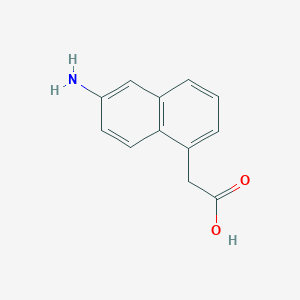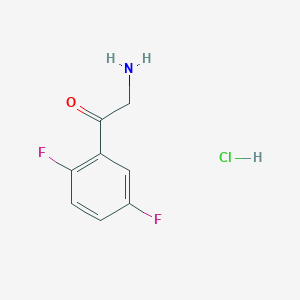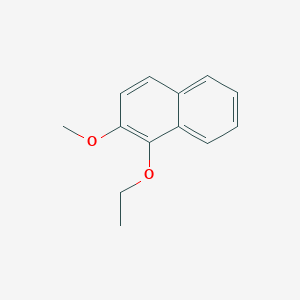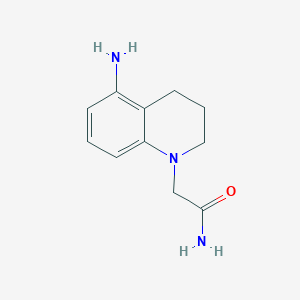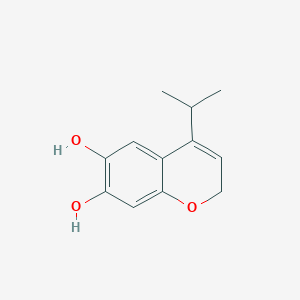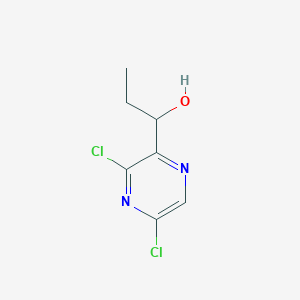
1-(3,5-Dichloropyrazin-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichloropyrazin-2-yl)propan-1-ol is a chemical compound with the molecular formula C₇H₈Cl₂N₂O and a molecular weight of 207.05 g/mol . It is characterized by the presence of a pyrazine ring substituted with two chlorine atoms at positions 3 and 5, and a propanol group at position 1. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol typically involves the reaction of 3,5-dichloropyrazine with a suitable propanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(3,5-Dichloropyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
1-(3,5-Dichloropyrazin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways, resulting in anticancer activity .
Comparación Con Compuestos Similares
1-(3,5-Dichloropyrazin-2-yl)propan-1-ol can be compared with other similar compounds, such as:
1-(3,5-Dichloropyrazin-2-yl)ethanol: This compound has a similar structure but with an ethanol group instead of a propanol group. It may exhibit different chemical reactivity and biological activity.
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol: This compound contains a dioxolane ring instead of a pyrazine ring, leading to different chemical properties and applications.
3-(Pyrrolidin-1-yl)propan-1-ol: This compound features a pyrrolidine ring, which imparts different chemical and biological properties compared to the pyrazine ring in this compound.
Propiedades
Fórmula molecular |
C7H8Cl2N2O |
|---|---|
Peso molecular |
207.05 g/mol |
Nombre IUPAC |
1-(3,5-dichloropyrazin-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-4(12)6-7(9)11-5(8)3-10-6/h3-4,12H,2H2,1H3 |
Clave InChI |
BRMKTQRFDIVNNN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=NC=C(N=C1Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


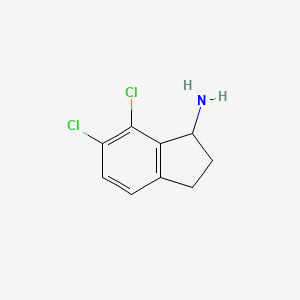

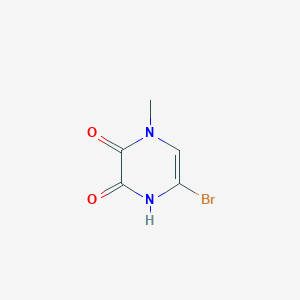
![2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11897539.png)
![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11897540.png)
